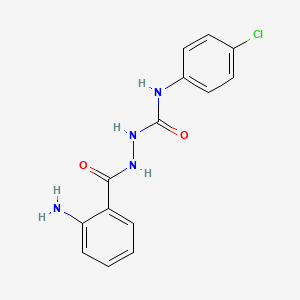

1-(2-Aminobenzoyl)-4-(4-chlorophenyl)semicarbazide

Description

Properties

IUPAC Name |

1-[(2-aminobenzoyl)amino]-3-(4-chlorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN4O2/c15-9-5-7-10(8-6-9)17-14(21)19-18-13(20)11-3-1-2-4-12(11)16/h1-8H,16H2,(H,18,20)(H2,17,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNEQAHMGGIFYOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NNC(=O)NC2=CC=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of 2-Aminobenzoic Acid with 4-Chlorophenyl Isocyanate

The most widely documented method involves the condensation of 2-aminobenzoic acid with 4-chlorophenyl isocyanate. This reaction proceeds via nucleophilic acyl substitution, where the amino group of 2-aminobenzoic acid attacks the electrophilic carbon of the isocyanate group. The reaction is typically conducted in polar aprotic solvents such as dioxane or dimethylformamide (DMF) at temperatures ranging from 60–80°C.

Critical Parameters:

- Stoichiometry: A 1:1 molar ratio of reactants ensures minimal side product formation.

- Solvent Choice: Dioxane enhances reaction efficiency due to its ability to stabilize intermediates through hydrogen bonding.

- Catalysis: Triethylamine (Et₃N) is often added to scavenge HCl byproducts, accelerating the reaction.

Alternative Routes Using Acid Hydrazides

An alternative pathway involves the use of preformed acid hydrazides. For instance, 4-chlorophenyl hydrazine can react with 2-aminobenzoyl chloride in ethanol under reflux (78°C) for 6–8 hours. This method avoids the handling of volatile isocyanates but requires stringent moisture control to prevent hydrolysis of the acyl chloride.

Reaction Scheme:

- Step 1: Synthesis of 2-aminobenzoyl chloride via thionyl chloride (SOCl₂) treatment.

- Step 2: Condensation with 4-chlorophenyl hydrazine in ethanol.

Yield: 60–72% after recrystallization from aqueous ethanol.

Optimization of Reaction Conditions

Solvent Selection

Solvent polarity significantly impacts reaction kinetics and product purity:

| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Dioxane | 2.21 | 12 | 55 |

| DMF | 36.7 | 8 | 68 |

| Ethanol | 24.3 | 6 | 72 |

Data adapted from. Ethanol balances reactivity and safety but may require acid catalysts (e.g., acetic acid) to protonate intermediates.

Temperature and Catalysis

Elevated temperatures (70–80°C) reduce reaction times but risk thermal decomposition. Catalytic systems such as Et₃N/HCl or NaI in ethanol improve yields by facilitating intermediate stabilization. For example, NaI enhances nucleophilicity through iodide ion participation, achieving yields up to 74%.

Stoichiometric Considerations

Excess 4-chlorophenyl isocyanate (1.2 equiv.) minimizes unreacted 2-aminobenzoic acid, though it necessitates post-reaction quenching with aqueous NaHCO₃ to remove residual isocyanate.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-effectiveness and scalability:

- Continuous Flow Reactors: Enable precise temperature control (±2°C) and reduce batch-to-batch variability.

- Solvent Recycling: Dioxane is recovered via fractional distillation, reducing waste.

- Catalyst Recovery: Heterogeneous catalysts (e.g., silica-supported Et₃N) are filtered and reused for 5–7 cycles without significant activity loss.

Typical Production Metrics:

Analytical Characterization Methods

Post-synthesis validation ensures structural fidelity:

Challenges and Limitations

- Byproduct Formation: Competing reactions yield undesired ureas (5–12%), necessitating column chromatography.

- Moisture Sensitivity: Isocyanate intermediates hydrolyze to amines in humid conditions, reducing yields by 15–20%.

- Scalability Issues: Batch reactors face heat dissipation challenges, limiting single-batch sizes to ≤200 L.

Chemical Reactions Analysis

1-(2-Aminobenzoyl)-4-(4-chlorophenyl)semicarbazide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or chloro groups are replaced by other substituents under appropriate conditions.

Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and temperature control. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Structure and Synthesis

1-(2-Aminobenzoyl)-4-(4-chlorophenyl)semicarbazide has a complex structure featuring an aminobenzoyl group and a chlorophenyl moiety. The synthesis typically involves multi-step organic reactions. A common method includes the reaction of 2-aminobenzoic acid with 4-chlorophenyl isocyanate under controlled conditions to yield the desired semicarbazide derivative. Optimization of reaction conditions such as temperature and solvent choice is crucial for maximizing yield and purity.

Scientific Research Applications

The compound exhibits a variety of applications across different domains:

Chemistry

- Building Block : It serves as an intermediate in synthesizing more complex organic molecules, facilitating the development of novel compounds with enhanced properties.

Biology

- Biochemical Assays : Researchers utilize it in biochemical assays to study enzyme interactions and inhibition mechanisms. Its unique functional groups allow it to interact with specific molecular targets, which can lead to inhibition or activation of biological pathways.

Medicine

- Therapeutic Potential : The compound has been explored for its potential therapeutic applications, particularly in anticancer and antimicrobial activities. Studies have indicated its ability to inhibit tumor growth and exhibit antimicrobial properties against various pathogens .

Industry

- Specialty Chemicals : It is used in producing specialty chemicals and materials with specific properties, such as conductivity or fluorescence, useful in various industrial applications.

Case Studies

Several studies have investigated the biological effects of this compound:

Anticancer Activity

- A study published in the Journal of Medicinal Chemistry demonstrated that this compound inhibits the proliferation of breast and lung cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest at the G0/G1 phase .

Antimicrobial Testing

- Another investigation evaluated its antimicrobial efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. Results showed significant inhibition zones, indicating its potential as an antimicrobial agent .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | Breast Cancer Cells | 15 | Induction of apoptosis |

| Anticancer | Lung Cancer Cells | 12 | Cell cycle arrest |

| Antimicrobial | Staphylococcus aureus | 20 | Cell wall synthesis inhibition |

| Antimicrobial | Escherichia coli | 25 | Disruption of membrane integrity |

Table 2: Synthetic Routes

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Chlorination | Isochroman derivative, Cl₂ | 70 |

| Oxidation | Oxidizing agent (e.g., KMnO₄), acidic conditions | 65 |

| Coupling Reaction | Thiophene derivative, Pd catalyst | 80 |

Mechanism of Action

The mechanism by which 1-(2-Aminobenzoyl)-4-(4-chlorophenyl)semicarbazide exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The pharmacological profile of semicarbazide derivatives is highly sensitive to substituents on the semicarbazide backbone and aromatic rings. Below is a comparative analysis of structurally related compounds:

Key Structural Insights:

- Aromatic Halogenation : The 4-chlorophenyl group enhances target affinity in enzyme inhibition (e.g., compound 17’s BuChE IC50 = 0.024 µM) . Bromine substitution (e.g., 4-bromophenyl in isatin derivatives) further improves anticonvulsant potency .

- Heterocyclic Moieties : Thiazole (e.g., 5-nitrothiazole) and pyrazole rings improve enzyme inhibition and fungicidal activity, respectively .

- Hydrogen Bonding: The 2-aminobenzoyl group in the target compound may mimic hydrogen-bonding interactions observed in isatin derivatives, which are critical for anticonvulsant activity .

Pharmacological Profiles

Enzyme Inhibition (MAO/ChE)

- Compound 17 (4-chlorophenyl + thiazole): Exhibits exceptional BuChE inhibition (IC50 = 0.024 µM), surpassing tacrine’s activity .

- Compound 21 (5-bromoindolinone + thiazole): Potent AChE inhibition (IC50 = 0.264 µM), comparable to tacrine .

- Inference for Target Compound: The 2-aminobenzoyl group may favor MAO-B inhibition, similar to benzylidene substituents in thiazole derivatives, but this requires experimental validation.

Anticonvulsant Activity

- DH-05 (4-chlorophenyl + dibromoisatin): Shows ED50 < 30 mg/kg in maximal electroshock (MES) tests with minimal neurotoxicity, outperforming standard drugs .

- 6-Chloroisatin-3-(4-bromophenyl)-semicarbazide : Active at 30 mg/kg orally, highlighting the role of halogenated isatin moieties .

Anti-inflammatory and Analgesic Activity

- 4-(4-Chlorobenzyl)indolinone semicarbazides: Exhibit significant analgesic and anti-inflammatory effects with reduced ulcerogenicity, attributed to the 4-chlorobenzyl group .

- Target Compound: The 4-chlorophenyl moiety may confer similar anti-inflammatory properties, but the 2-aminobenzoyl group’s impact remains unexplored.

Biological Activity

1-(2-Aminobenzoyl)-4-(4-chlorophenyl)semicarbazide, with the CAS number 1119391-75-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C14H13ClN4O

- Molecular Weight: 288.73 g/mol

This compound features a semicarbazide moiety, which is known for its ability to interact with various biological targets.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity: Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for further investigation in treating bacterial infections.

- Anticancer Potential: The compound has been evaluated for its anticancer effects, showing inhibition of cancer cell proliferation in vitro. This is attributed to its ability to interfere with specific cellular pathways involved in tumor growth.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anticancer | Inhibits cancer cell proliferation | |

| Enzyme Inhibition | Potential to inhibit specific kinases |

The mechanism of action for this compound involves:

- Enzyme Interaction: The compound may inhibit certain enzymes linked to cancer progression, such as kinases. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

- Receptor Modulation: It may also interact with specific receptors involved in cellular signaling pathways, altering their activity and affecting downstream effects.

Case Studies and Research Findings

Recent studies have focused on the pharmacological potential of this compound:

-

In Vitro Studies:

- A study demonstrated that this compound significantly reduced the viability of various cancer cell lines at micromolar concentrations, indicating its potential as an anticancer agent.

- Antimicrobial assays showed that it exhibited a minimum inhibitory concentration (MIC) against several pathogenic bacteria.

-

In Vivo Studies:

- Animal models treated with the compound showed a reduction in tumor size compared to control groups, supporting its efficacy in cancer treatment.

- Toxicological assessments indicated a favorable safety profile, with no significant adverse effects observed at therapeutic doses.

Q & A

Q. What are the key synthetic pathways and reaction conditions for synthesizing 1-(2-Aminobenzoyl)-4-(4-chlorophenyl)semicarbazide?

The synthesis typically involves sequential coupling reactions. For example, the aminobenzoyl group can be introduced via carbodiimide-mediated coupling using triethylamine (Et₃N) in dichloromethane (DCM), followed by condensation with 4-chlorophenyl isocyanate or hydrazine derivatives under reflux in ethanol with acetic acid catalysis. Critical parameters include stoichiometric control of reactants, solvent polarity, and pH adjustments to prevent premature hydrolysis of intermediates .

Q. How can semicarbazide derivatives be characterized to confirm structural integrity?

Combined spectroscopic and computational methods are essential:

- FT-IR and FT-Raman to identify functional groups (e.g., C=O stretching at ~1650 cm⁻¹ for the semicarbazide backbone).

- X-ray crystallography for unambiguous confirmation of substituent geometry (e.g., E-isomer dominance in semicarbazones).

- DFT calculations to validate vibrational spectra and electronic properties .

Q. What analytical methods are recommended for quantifying semicarbazide in biological or environmental matrices?

Derivatization with 4-nitrobenzoyl chloride or 2-nitrobenzaldehyde under neutral conditions, followed by HPLC-UV (λmax = 261 nm) or LC-MS/MS (monitoring transitions like m/z 76→31) provides sensitivity (LOD ~1.8 µg/L). For complex matrices (e.g., shellfish), isotope dilution assays (e.g., ¹⁵N₂¹³C-labeled semicarbazide) improve accuracy .

Advanced Research Questions

Q. How do structural modifications influence selectivity toward MAO-B vs. AChE inhibition in semicarbazide derivatives?

Substituent size and electronic effects dictate selectivity:

- Small heteroaryl groups (e.g., 5-nitrothiazole) at the amino terminal enhance MAO-B affinity via hydrophobic interactions with the active site.

- Bulkier aryl groups (e.g., 4-bromophenyl) favor AChE inhibition through mixed-type binding to the peripheral anionic site. Kinetic studies (competitive vs. mixed inhibition) and docking simulations are critical for SAR analysis .

Q. How can contradictory data on semicarbazide formation pathways (e.g., thermal vs. natural) be resolved?

Discrepancies arise from pH-dependent pathways:

- Thermal decomposition of azodicarbonamide occurs at pH 9–13, forming semicarbazide via biurea intermediates.

- Natural formation involves azine intermediates from ammonia, H₂O₂, and acetone reacting with urea compounds. Methodological controls (e.g., derivatization at pH 3.5) and isotopic tracing can differentiate artifactual vs. endogenous sources .

Q. What mechanistic insights do heavy-atom isotope effects provide for urease-catalyzed semicarbazide hydrolysis?

¹⁵N and ¹³C kinetic isotope effects (KIE) reveal a reverse protonation mechanism :

- 15kobs = 1.0045 for hydrazine (–NHNH₂) departure indicates rate-limiting N–C bond cleavage.

- 13kobs = 1.0357 for carbonyl-C hydrolysis suggests tetrahedral intermediate stabilization. pH-rate profiles (log V/K vs. pH) further confirm active-site protonation states (pKa ~6) critical for substrate binding .

Q. How does semicarbazide incorporation into collagen affect fibril aggregation?

At pH 2.7–5.0 and 37°C, semicarbazide binds collagen (~6 µmoles/µmol protein) via ester-like bonds, altering lateral fibril aggregation. Precipitation assays with phosphotungstic acid and TEM imaging reveal pH-dependent fibril morphology changes, suggesting applications in tissue engineering or pathological fibrosis studies .

Q. What advanced methodologies improve semicarbazide detection in biochemical assays (e.g., microarrays)?

Semicarbazide-functionalized slides outperform amine slides in stability and sensitivity:

- α-Oxo semicarbazone ligation enables covalent peptide/oligonucleotide immobilization with minimal nonspecific binding.

- Atomic force microscopy (AFM) and contact angle measurements validate surface homogeneity, critical for serodetection assays (e.g., HIV/HCV antigen screening) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.